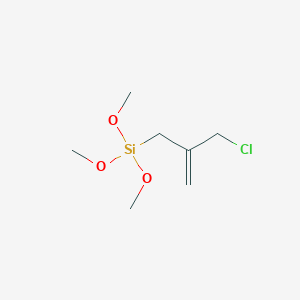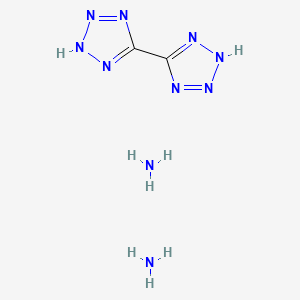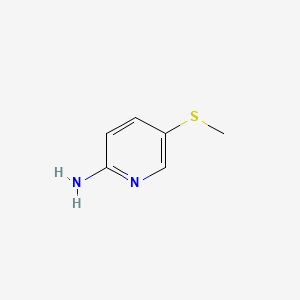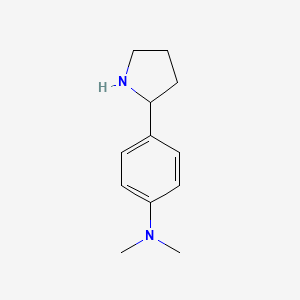
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Overview
Description
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid, also known as MBO-PBA, is a boronic acid derivative that has gained significant attention in recent years for its potential applications in the field of medicinal chemistry. This compound is a versatile building block that can be used in the synthesis of a wide range of biologically active molecules.
Scientific Research Applications
Organic Synthesis Building Block for Complex Molecules
The compound 4-(2’-Methoxybenzyloxy)phenylboronic acid is utilized as a building block in the synthesis of complex organic molecules. Its boronic acid moiety is particularly useful for creating biaryl structures through cross-coupling reactions like the Suzuki-Miyaura coupling . This application is crucial in medicinal chemistry for developing new drugs with potential biological activity.
Medicinal Chemistry Drug Development
This compound plays a significant role in drug development, especially as an intermediate in the creation of anti-tumor drugs . The boronic acid group facilitates interactions between drugs and cancer cells, potentially enhancing the effectiveness of anticancer drugs.
Sensing Applications
Boronic acids, including 4-(2’-Methoxybenzyloxy)phenylboronic acid , are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This property makes them valuable in various sensing applications, where they can be used to detect the presence of these substances .
Catalysis Facilitating Chemical Reactions
The compound is employed as a reagent in various catalytic processes, including oxidative Heck reactions and intramolecular C-H amidation sequences. These reactions are important for constructing complex chemical structures and are often used in synthetic chemistry .
Fluoroalkylation Introduction of Fluoroalkyl Groups
It is used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides. This application is significant for introducing fluoroalkyl groups into molecules, which can alter their physical and chemical properties for various uses .
Nitration Adding Nitro Groups
The compound serves as a reagent for ipso-nitration of arylboronic acids, a process that adds nitro groups to aromatic compounds. This modification is useful in creating compounds with specific reactivity or properties .
Safety and Hazards
Mechanism of Action
They are often used in the Suzuki-Miyaura cross-coupling reactions , which is a type of palladium-catalyzed carbon-carbon bond-forming reaction, and in the synthesis of various biologically active compounds.
The pharmacokinetics of boronic acids can be influenced by their physicochemical properties, such as lipophilicity and water solubility , which can affect their absorption, distribution, metabolism, and excretion (ADME) properties.
The action and stability of boronic acids can also be influenced by environmental factors such as temperature . For instance, 4-(2’-Methoxybenzyloxy)phenylboronic acid is recommended to be stored under an inert atmosphere at 2-8°C .
properties
IUPAC Name |
[4-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-5-3-2-4-11(14)10-19-13-8-6-12(7-9-13)15(16)17/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZFEBLXRQPHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584718 | |
| Record name | {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871125-74-5 | |
| Record name | {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)









![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)


![6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one](/img/structure/B1591165.png)